molecular formula C9H9FO3 B1268883 2-Fluoro-4,5-dimethoxybenzaldehyde CAS No. 71924-62-4

2-Fluoro-4,5-dimethoxybenzaldehyde

Cat. No.: B1268883
CAS No.: 71924-62-4
M. Wt: 184.16 g/mol
InChI Key: IBBYQNVXKFMSSI-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a fluorinated benzaldehyde derivative, characterized by the presence of two methoxy groups and a fluorine atom on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde typically involves the fluorination of 4,5-dimethoxybenzaldehyde. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane, at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4,5-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dimethoxybenzaldehyde depends on its application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxybenzaldehyde
  • 2-Fluoro-3,4-dimethoxybenzaldehyde
  • 2-Fluoro-4-methoxybenzaldehyde

Uniqueness

2-Fluoro-4,5-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as altered reactivity and binding affinity, making it valuable in the synthesis of specialized compounds .

Properties

IUPAC Name

2-fluoro-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBYQNVXKFMSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345312
Record name 2-Fluoro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71924-62-4
Record name 2-Fluoro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4,5-dimethoxybenzaldehyde
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Synthesis routes and methods

Procedure details

In a flame-dried, round-bottomed flask fitted with a magnetic stirrer and N2 inlet was placed 4-fluoroveratrole (0.78 g, 5.0 mmol, Aldrich Chemical Co.) in 20 ml of anhydrous CH2Cl2. After cooling to 0° C., titanium (IV) chloride (0.91 ml, 1.57 g, 8.3 mmol) was added, followed after 10 min. by a,a-dichloromethyl methyl ether (0.45 ml, 0.575 g, 5.0 mmol). The mixture was allowed to warm to room temperature and after 2 hr it was quenched with an excess of aqueous saturated NaHCO3. The suspension was filtered through a pad of d.e. (diatomaceous earth), the aqueous phase was extracted with additional amounts of CH2Cl2 and the organic phases were combined and washed with water followed by saturated aqueous NaCl. After drying with MgSO4, the organic solvent was removed in vacuo to give the title compound as a white solid, 910 mg.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.91 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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